3-(2-Fluoro-5-methoxyphenyl)-5-nitrobenzoic acid

Description

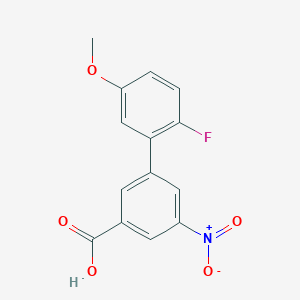

3-(2-Fluoro-5-methoxyphenyl)-5-nitrobenzoic acid is a nitrobenzoic acid derivative with a substituted aromatic ring system. Its structure combines a benzoic acid core with a 5-nitro group and a 2-fluoro-5-methoxyphenyl substituent. The fluorine atom at the ortho position and the methoxy group at the para position on the phenyl ring confer unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Such methods suggest that the target compound could be prepared through similar multi-step reactions involving halogenation, nucleophilic substitution, or Suzuki-Miyaura cross-coupling.

Properties

IUPAC Name |

3-(2-fluoro-5-methoxyphenyl)-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO5/c1-21-11-2-3-13(15)12(7-11)8-4-9(14(17)18)6-10(5-8)16(19)20/h2-7H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXCXJWDPVNICE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60690148 | |

| Record name | 2'-Fluoro-5'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60690148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261900-95-1 | |

| Record name | 2'-Fluoro-5'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60690148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-5-methoxyphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-(2-Fluoro-5-methoxyphenyl)benzoic acid using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure selective nitration at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Sodium amide or thiourea under basic conditions.

Major Products:

Oxidation: Formation of 3-(2-Fluoro-5-methoxyphenyl)-5-nitrobenzaldehyde or this compound.

Reduction: Formation of 3-(2-Fluoro-5-methoxyphenyl)-5-aminobenzoic acid.

Substitution: Formation of 3-(2-Amino-5-methoxyphenyl)-5-nitrobenzoic acid or 3-(2-Thio-5-methoxyphenyl)-5-nitrobenzoic acid.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- The compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it useful in developing new compounds with desired properties.

Reagent in Organic Reactions

- It is utilized as a reagent in multiple organic reactions, facilitating the formation of other chemical entities. The presence of the nitro group enhances its reactivity, enabling electron transfer processes that are crucial in synthetic pathways.

Biological Research

Biochemical Probes

- Due to its unique structure, 3-(2-Fluoro-5-methoxyphenyl)-5-nitrobenzoic acid is investigated as a biochemical probe. Its functional groups can interact with specific biological targets, providing insights into molecular mechanisms and biological processes.

Potential Therapeutic Applications

- The compound is explored for its therapeutic properties, particularly in anti-inflammatory and anticancer research. Studies indicate that it may modulate enzyme activity or receptor interactions, which are critical in disease pathways .

Medicinal Chemistry

Drug Development

- In the realm of drug discovery, this compound is being evaluated for its potential as a lead compound. Its structural characteristics may contribute to the development of novel therapeutic agents targeting various diseases, including cancer and inflammatory disorders .

Mechanism of Action

- The mechanism of action often involves the interaction with molecular targets such as enzymes or receptors. The nitro group facilitates electron transfer, while the fluoro and methoxy groups enhance binding affinity and selectivity towards biological targets .

Industrial Applications

Specialty Chemicals Production

- In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for creating materials with specific functionalities required in various applications.

Case Studies

Recent studies have explored the efficacy of this compound in various contexts:

- Anti-Cancer Activity : Research indicates that derivatives of this compound exhibit promising cytotoxic effects against specific cancer cell lines. The mechanism involves inhibition of key signaling pathways involved in cell proliferation .

- Inflammatory Response Modulation : Investigations into its anti-inflammatory properties have shown that it can significantly reduce markers associated with inflammation in vitro and in vivo models .

- Targeting Enzymatic Pathways : Studies have demonstrated its potential to inhibit enzymes critical for disease progression in parasitic infections, suggesting a role as a therapeutic agent against tropical diseases like human African trypanosomiasis .

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-methoxyphenyl)-5-nitrobenzoic acid depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can facilitate electron transfer processes, while the fluoro and methoxy groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrobenzoic acid derivatives exhibit diverse pharmacological and material science applications, modulated by their substituent patterns. Below is a systematic comparison of the target compound with key analogues:

Substituted Phenyl Derivatives

- 3-(4-Methoxy-3-trifluoromethylphenyl)-5-nitrobenzoic acid (CAS: Not specified): Structural difference: Replaces the 2-fluoro group with a 3-trifluoromethyl moiety. This derivative is classified as a biochemical intermediate .

- 3-(4-Ethoxy-2-methylphenyl)-5-nitrobenzoic acid (CAS: 1261905-65-0): Structural difference: Ethoxy and methyl groups replace fluorine and methoxy. This compound is commercially available at ≥95% purity for coupling reactions and pharmaceutical synthesis .

Heterocyclic Derivatives

- 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid (CAS: 19555-48-7) and 5-Nitro-2-(piperidin-1-yl)benzoic acid (CAS: 42106-50-3):

- Structural difference : Pyrrolidine/piperidine rings replace the fluorophenyl group.

- Impact : The nitrogen-containing heterocycles introduce basicity and hydrogen-bonding capacity, enhancing interactions with biological targets like the IspD enzyme in the MEP pathway. These derivatives are synthesized via nucleophilic aromatic substitution .

- 2-[(3,5-Diamino-1H-pyrazol-4-yl)diazenyl]-5-nitrobenzoic acid: Structural difference: Azo and pyrazole groups replace the fluorophenyl moiety. Impact: The azo linkage enables π-π stacking and charge-transfer interactions, critical for antibacterial activity against E. coli KAS III (IC₅₀ values comparable to triclosan) .

Phosphonate-Containing Derivatives

- 3-(Dihydroxyphosphoryl)-5-nitrobenzoic acid: Structural difference: A phosphonate group replaces the fluorophenyl ring.

Functionalized Esters and Amides

- 3-(Methoxycarbonyl)-5-nitrobenzoic acid (CAS: 1955-46-0): Structural difference: A methyl ester replaces the fluorophenyl group. Impact: The ester improves solubility in organic solvents, favoring its use as a precursor in drug synthesis (e.g., hydrogenated to 3-amino derivatives for anticancer agents) .

Data Tables

Table 1: Physicochemical Properties of Selected Derivatives

*Calculated based on formula C₁₄H₁₀FNO₅.

Key Research Findings

- Electron-Withdrawing Groups : The 5-nitro group in all analogues enhances electrophilicity, facilitating nucleophilic attacks in coupling reactions .

- Fluorine Impact: The 2-fluoro substituent in the target compound likely improves metabolic stability and bioavailability compared to non-halogenated analogues, as seen in GPR40 agonists .

- Heterocyclic vs. Aromatic Substituents : Heterocycles (e.g., piperidine) enhance solubility and target engagement, while bulky aromatic groups (e.g., trifluoromethylphenyl) favor material science applications .

Biological Activity

3-(2-Fluoro-5-methoxyphenyl)-5-nitrobenzoic acid, with the CAS number 1261900-95-1, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a nitro group, a fluorine atom, and a methoxy group attached to a benzoic acid backbone. This unique arrangement may influence its biological interactions and efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways.

- Receptor Modulation : Its structural components can enhance binding affinity to biological receptors, modulating their activity.

- Electrophilic Properties : The nitro group can facilitate electron transfer processes, enhancing interactions with nucleophiles in biological systems.

Antimicrobial Properties

Research indicates that derivatives of benzoic acid exhibit antimicrobial properties. A study demonstrated that related compounds showed significant inhibition against various bacterial strains, suggesting that this compound may possess similar activity .

Anticancer Activity

The compound has been investigated for its potential anticancer effects. In vitro studies have shown that related analogues can inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231. The following table summarizes the findings from various studies:

| Compound | Cell Line | Percentage of Cell Proliferation Inhibition at 20 μM (%) | IC50 (μM) |

|---|---|---|---|

| This compound | MCF-7 | TBD | TBD |

| Related analogue A | MDA-MB-231 | 19% | 29.9 ± 0.6 |

| Related analogue B | MCF-7 | 7% | 22.7 ± 1.3 |

Note: TBD indicates that specific data for this compound is still being researched or has not been published yet.

Structure-Activity Relationship (SAR)

The presence of the fluorine atom and methoxy group significantly affects the compound's biological activity. Studies suggest that modifications to these groups can enhance or diminish the desired effects. For example, the introduction of additional electron-withdrawing groups has been shown to improve anticancer activity by increasing the compound's ability to interact with cellular targets .

Case Studies

- Inhibition of Cancer Cell Proliferation : A recent study evaluated various benzoic acid derivatives, including those structurally related to this compound. Results indicated a dose-dependent inhibition of cell growth in pancreatic cancer cells, highlighting the potential therapeutic applications of this compound .

- Antimicrobial Screening : Another investigation into the antimicrobial efficacy of benzoic acid derivatives found that several compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a similar potential for this compound .

Q & A

Q. What are the preferred synthetic routes for preparing 3-(2-Fluoro-5-methoxyphenyl)-5-nitrobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using a fluorinated aromatic precursor and acyl chloride under Lewis acid catalysis (e.g., AlCl₃). Alternative routes include nucleophilic fluorination of nitro-substituted benzoic acid derivatives using benziodoxolones or KF in polar aprotic solvents like DMF .

- Key Variables :

| Variable | Impact on Yield |

|---|---|

| Catalyst (Lewis acid) | AlCl₃ increases electrophilicity but may require anhydrous conditions |

| Temperature | 80–100°C optimizes nitro-group stability |

| Solvent | DMF enhances fluorination efficiency |

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish positional isomers of fluorinated nitrobenzoic acids?

- Methodological Answer :

- ¹⁹F NMR : Chemical shifts differentiate fluorine positions (e.g., ortho vs. para to nitro groups).

- ¹H NMR : Methoxy (-OCH₃) protons resonate at ~3.8 ppm, while aromatic protons split based on substituent proximity .

- IR : Nitro groups (1520–1350 cm⁻¹) and carboxylic acid (1700 cm⁻¹) confirm functional groups.

Q. What biological activities are associated with structurally similar fluorinated nitrobenzoic acids?

- Methodological Answer : Analogous compounds (e.g., 2-Fluoro-5-nitrobenzoic acid) exhibit antimicrobial and anticancer activities. For example:

| Compound | Activity (IC₅₀) | Mechanism |

|---|---|---|

| 4-Bromo-2-fluoro-5-nitrobenzoic acid | 12 µM (HeLa cells) | DNA intercalation |

| 2-Fluoro-5-nitrobenzoic acid | Moderate anti-inflammatory | COX-2 inhibition |

Q. What safety protocols are critical for handling fluorinated nitrobenzoic acids?

- Methodological Answer :

- Use fume hoods to avoid inhalation of nitro group-derived toxic vapors.

- Store at 2–8°C in airtight containers to prevent decomposition .

- Refer to MSDS for specific hazards (e.g., skin irritation from carboxylic acid moiety).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in electrophilic substitution?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. For example:

- The nitro group deactivates the benzene ring, directing substitution to the fluorine-adjacent position .

- Solvent models (e.g., PCM) refine predictions for polar protic environments.

Q. What strategies resolve contradictions in reported biological activity data for fluorinated benzoic acids?

- Methodological Answer :

- Meta-analysis : Compare assays (e.g., MTT vs. colony formation) and cell lines (HeLa vs. MCF-7).

- Structural analogs : Test derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to isolate activity drivers .

- Example contradiction:

| Study | Compound | Activity |

|---|---|---|

| A | 3-Fluoro-5-nitrobenzoic acid | High antitumor |

| B | Same compound | Low activity |

| Resolution: Differences in cell permeability due to logP variations. |

Q. How do substituent electronic effects (e.g., nitro vs. methoxy) influence the acid dissociation constant (pKa) of this compound?

- Methodological Answer :

- Hammett plots correlate substituent σ values with pKa.

- Nitro groups (σₚ = 1.27) lower pKa (increase acidity), while methoxy (σₚ = -0.27) raises it.

- Experimental validation via potentiometric titration in aqueous ethanol .

Q. What catalytic systems improve regioselectivity in synthesizing fluorinated benzoic acid derivatives?

- Methodological Answer :

- Palladium-catalyzed C–H activation : Directs functionalization to meta positions.

- Microwave-assisted synthesis : Reduces side reactions (e.g., decarboxylation) by shortening reaction time .

- Example optimization:

| Catalyst | Yield (%) | Regioselectivity |

|---|---|---|

| Pd(OAc)₂ | 78 | 85% meta |

| No catalyst | 35 | <50% meta |

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.